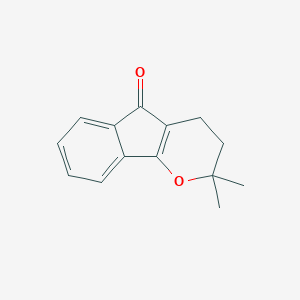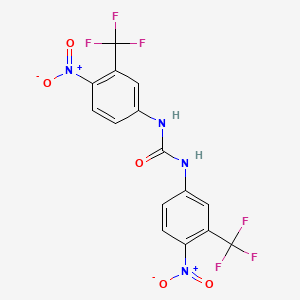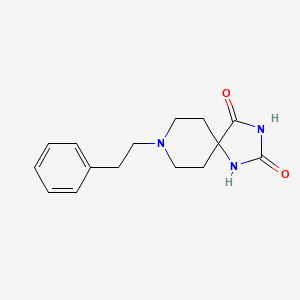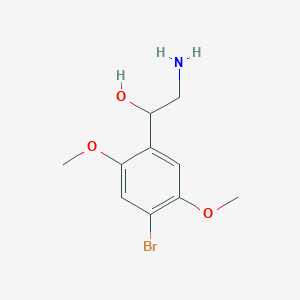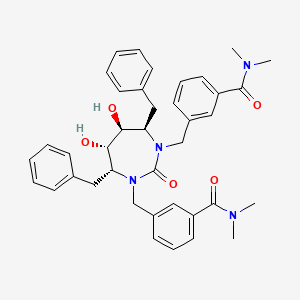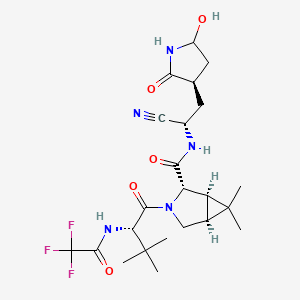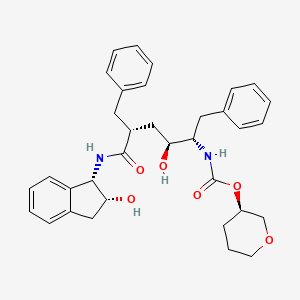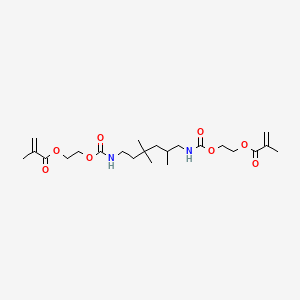
Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate is a versatile chemical compound with the molecular formula C23H38N2O8 and a molecular weight of 470.55642 g/mol . It is known for its unique structure, which includes multiple bonds, ester groups, and carbamate groups . This compound finds applications in various fields, including polymer synthesis, coatings, adhesives, and biomedical engineering.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate involves the reaction of 2-methacryloxyethyl groups with 2,4,4-trimethylhexamethylenedicarbamate. The reaction typically requires specific conditions, including controlled temperature and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate is widely used in scientific research due to its versatile properties. Some of its applications include:
Polymer Synthesis: It is used as a monomer in the synthesis of various polymers.
Coatings and Adhesives: The compound is utilized in the formulation of coatings and adhesives due to its excellent binding properties.
Biomedical Engineering: It finds applications in biomedical engineering, particularly in the development of biocompatible materials.
Wirkmechanismus
The mechanism of action of Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate include:
- 1,6-bis(2-methacryloyl-oxyethoxycarbonylamino)-2,4,4-trimethylhexane
- 7,9,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bis(2-methylacrylate)
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
74389-53-0 |
|---|---|
Molekularformel |
C23H38N2O8 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
2-[[3,3,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H38N2O8/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-23(6,7)14-18(5)15-25-22(29)33-13-11-31-20(27)17(3)4/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29) |
InChI-Schlüssel |
VCUNKEUDSCZBQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)CCNC(=O)OCCOC(=O)C(=C)C)CNC(=O)OCCOC(=O)C(=C)C |
Verwandte CAS-Nummern |
1654738-14-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



